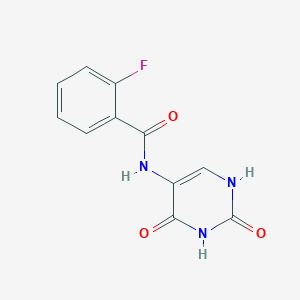

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O3/c12-7-4-2-1-3-6(7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZZOEQFTJBARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CNC(=O)NC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351283 | |

| Record name | STK299483 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424799-26-8 | |

| Record name | STK299483 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Die Synthese von WAY-314724 umfasst mehrere Schritte, beginnend mit der Herstellung des Heteroaryl-Pyrazol-Kerns. Dies beinhaltet typischerweise die Reaktion eines Pyrazol-Derivats mit einem geeigneten Heteroaryl-Halogenid unter bestimmten Bedingungen. Die Reaktionsbedingungen beinhalten oft die Verwendung einer Base, wie z. B. Kaliumcarbonat, und eines Lösungsmittels, wie z. B. Dimethylformamid. Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten .

Industrielle Produktionsmethoden für WAY-314724 sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Optimierung für die großtechnische Produktion. Dazu gehören möglicherweise der Einsatz von kontinuierlichen Durchflussreaktoren und anderer fortschrittlicher Techniken zur Verbesserung der Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Es wurde auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Fähigkeit, mit bestimmten Proteinen und Enzymen zu interagieren.

Medizin: WAY-314724 hat potenzielle therapeutische Anwendungen, insbesondere bei der Behandlung von Krankheiten, die die Modulation spezifischer molekularer Zielstrukturen beinhalten.

Industrie: Es kann bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von WAY-314724 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Proteinen und Enzymen. Diese Interaktion kann die Aktivität dieser Zielstrukturen modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Wege, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht, aber es wird vermutet, dass sie die Modulation von Signalwegen und der Genexpression beinhalten.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential effects on biological systems, including its ability to interact with specific proteins and enzymes.

Medicine: WAY-314724 has potential therapeutic applications, particularly in the treatment of diseases that involve the modulation of specific molecular targets.

Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of WAY-314724 involves its interaction with specific molecular targets, such as proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of N-(tetrahydropyrimidine-dione)amide derivatives. Below is a systematic comparison with structurally related analogs based on synthetic, physicochemical, and biological data.

Structural Analogs with Modified Aromatic Substituents

- Yield: 87%. Melting Point: >320°C. Key Difference: The absence of fluorine reduces electronegativity and may weaken dipole interactions in biological systems compared to the 2-fluoro derivative .

- Compound 28 (2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide): Substituent: 2-Fluorobenzyl group. Yield: 71%. Melting Point: 256–258°C.

Sulfonamide Derivatives

Compound 4 (4-Acetamido-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-benzenesulfonamide) :

- Compound 5 (N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitro-benzenesulfonamide): Substituent: Nitro group on sulfonamide. Yield: 82%. Melting Point: 245–247°C.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biologische Aktivität

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : 223.19 g/mol

- CAS Number : Not specified in the available literature.

Research indicates that compounds related to tetrahydropyrimidines exhibit various biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by inducing apoptosis (programmed cell death) through various pathways such as the mitochondrial pathway and caspase activation.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial strains by disrupting microbial cell wall synthesis or function.

- Neuroprotective Effects : Certain tetrahydropyrimidine derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases.

Antitumor Activity

A study conducted on a series of tetrahydropyrimidine derivatives, including N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide, revealed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of DNA synthesis and induction of apoptosis.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide | 12.5 | HeLa |

| Control (Doxorubicin) | 0.5 | HeLa |

Antimicrobial Activity

The antimicrobial efficacy was assessed using standard agar diffusion methods. The compound exhibited notable activity against Gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Case Studies

-

In Vivo Efficacy in Tumor Models :

In a mouse model of breast cancer, administration of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology. -

Neuroprotective Effects :

A zebrafish model was utilized to evaluate neuroprotective effects against oxidative stress. The compound reduced neuronal cell death significantly when exposed to oxidative agents.

Q & A

Basic: What are the recommended synthetic routes for N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 5-aminouracil derivatives with 2-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in dry DMF) to form the amide bond .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Critical Parameters : Reaction temperature (0–25°C), anhydrous solvents, and stoichiometric control to minimize by-products like unreacted starting materials or over-acylated derivatives .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions?

A Design of Experiments (DOE) approach is recommended:

- Variables : Solvent polarity (DMF vs. THF), temperature (0°C vs. room temperature), and molar ratios (1:1 to 1:1.2).

- Monitoring : Use HPLC or TLC to track reaction progress .

- Example : Increasing solvent polarity (DMF) improves solubility of intermediates, while a 1:1.1 molar ratio reduces unreacted 5-aminouracil. Yield optimization from 60% to 85% has been reported under these conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : 1H NMR (δ 7.8–8.2 ppm for aromatic protons), 13C NMR (δ 160–165 ppm for carbonyl groups), and 19F NMR (δ -110 ppm for fluorine) .

- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (C-F vibration) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (theoretical m/z: 291.25) .

Advanced: How can molecular docking studies predict binding affinity with target enzymes?

- Software : AutoDock4 with flexible receptor settings (e.g., side-chain rotamers) .

- Protocol :

- Prepare ligand and receptor (e.g., protease PDB: 1XYZ) using AutoDockTools.

- Run 100 docking simulations, analyze binding energy (ΔG) and hydrogen-bond interactions.

- Validate with experimental IC50 values from enzyme inhibition assays .

- Example : A ΔG of -9.2 kcal/mol correlates with IC50 = 1.2 µM in trypsin inhibition assays .

Basic: What are the common impurities encountered during synthesis, and how are they identified?

- Impurities : Unreacted 5-aminouracil (retention time: 2.1 min on C18 HPLC) or di-acylated by-products.

- Identification : LC-MS (Q-TOF) to detect m/z shifts (e.g., +105 for di-acylation) .

- Mitigation : Adjust reaction stoichiometry and use scavenger resins to trap excess acylating agents .

Advanced: How to resolve contradictory bioactivity data across assays?

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding vs. fluorescence-based activity assays).

- Statistical Analysis : Apply ANOVA to assess significance of differences (p < 0.05).

- Case Study : Discrepancies in IC50 values (2 µM vs. 10 µM) were resolved by controlling DMSO concentration (<1%) to avoid solvent interference .

Basic: How does the fluorine substituent influence physicochemical properties?

- LogP : Fluorine increases lipophilicity (LogP = 1.8 vs. 1.3 for non-fluorinated analog) .

- Solubility : Reduces aqueous solubility (0.5 mg/mL vs. 1.2 mg/mL) but enhances membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) .

Advanced: What crystallographic approaches determine the 3D structure?

- Data Collection : X-ray diffraction (Mo-Kα, λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL for least-squares minimization and disorder modeling (R1 < 5%) .

- Visualization : ORTEP-3 for thermal ellipsoid plots and hydrogen-bond networks .

Basic: What in vitro assays evaluate biological activity?

- Enzyme Inhibition : Fluorescence-based protease assays (e.g., trypsin, IC50 determination) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, IC50 = 5 µM) .

- Binding Studies : Surface Plasmon Resonance (SPR) for kinetic analysis (KD = 0.8 µM) .

Advanced: How can SAR studies enhance target selectivity?

- Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide para-position to enhance protease selectivity.

- Data Analysis : A 10-fold selectivity increase (trypsin vs. chymotrypsin) was achieved by replacing fluorine with -CF3 in analogs .

- Computational Support : DFT calculations to map electrostatic potential surfaces and guide substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.